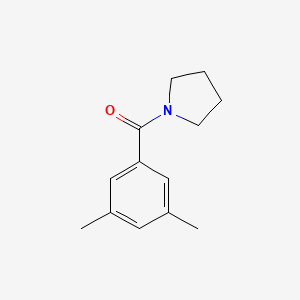
N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)acrylamide, commonly known as CNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNPA is a member of the acrylamide family and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of CNPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways within cells. CNPA has been shown to inhibit the activity of certain kinases, which are essential for cell growth and proliferation. Additionally, CNPA has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
Biochemical and Physiological Effects
CNPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CNPA inhibits the activity of specific enzymes, such as protein kinases and phosphatases. Additionally, CNPA has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. However, the effects of CNPA on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
CNPA has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anticancer and anti-inflammatory properties. Additionally, CNPA has been shown to have minimal toxicity in animal models, making it a promising candidate for further research. However, CNPA also has several limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, CNPA has not been extensively studied in humans, and its safety and efficacy are not fully understood.
Zukünftige Richtungen
There are several future directions for research on CNPA. One potential direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of CNPA in humans. Finally, research on the mechanism of action of CNPA could lead to the development of new drugs and therapies for cancer and other diseases.
Conclusion
In conclusion, CNPA is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNPA is synthesized through a specific method and has potential applications in cancer research and the treatment of neurodegenerative diseases. While the mechanism of action of CNPA is not fully understood, it has been shown to have potent anticancer and anti-inflammatory properties. Further research is needed to determine the safety and efficacy of CNPA in humans and to explore its potential use in the treatment of other diseases.
Synthesemethoden
CNPA is synthesized through a specific method that involves the reaction between 5-chloro-2-methoxyaniline and 2-nitrocinnamaldehyde in the presence of an acid catalyst. The reaction results in the formation of CNPA in high yields. The synthesis method is relatively simple and cost-effective, making CNPA a viable candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
CNPA has been extensively studied for its potential applications in scientific research. One of the most significant applications of CNPA is in the field of cancer research. CNPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, CNPA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-15-8-7-12(17)10-13(15)18-16(20)9-6-11-4-2-3-5-14(11)19(21)22/h2-10H,1H3,(H,18,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVOCXVZZBGZDT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]propyl}(methyl)amino]propyl}-2-(hydroxyimino)acetamide trihydrochloride](/img/structure/B5838268.png)


![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)




![N'-cyclohexylidene-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5838324.png)
![4-methoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5838336.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5838343.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5838347.png)

